1-Methyl-5-(piperazin-1-ylmethyl)indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure characterized by an indoline core, a piperazine ring, and a methyl group, making it a versatile molecule for various scientific applications.
The compound is synthesized through several chemical methods, often involving the cyclization of an aniline derivative and subsequent modifications to introduce the piperazine moiety. Its biological potential has been explored in various studies, highlighting its significance in pharmacological research.
1-Methyl-5-(piperazin-1-ylmethyl)indoline can be classified as:
The synthesis of 1-Methyl-5-(piperazin-1-ylmethyl)indoline typically follows these steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula for 1-Methyl-5-(piperazin-1-ylmethyl)indoline is . The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.30 g/mol |
IUPAC Name | 1-Methyl-5-(piperazin-1-ylmethyl)indoline |
InChI Key | [InChI Key Not Provided] |
Canonical SMILES | [SMILES Not Provided] |
1-Methyl-5-(piperazin-1-ylmethyl)indoline can participate in various chemical reactions typical for indole derivatives, including:
The reactivity of this compound is influenced by the electron-donating properties of the methyl and piperazine groups, which can stabilize intermediates formed during reactions.
The mechanism of action for 1-Methyl-5-(piperazin-1-ylmethyl)indoline involves its interaction with specific biological targets. It may act on receptors or enzymes involved in various signaling pathways:
The physical properties of 1-Methyl-5-(piperazin-1-ylmethyl)indoline include:
Chemical properties include:
Relevant data regarding stability and reactivity should be evaluated under various conditions (e.g., light, temperature).
1-Methyl-5-(piperazin-1-ylmethyl)indoline has several scientific uses:
1-Methyl-5-(piperazin-1-ylmethyl)indoline exemplifies a strategic hybrid pharmacophore design integrating key structural motifs for dopaminergic receptor engagement. The indoline scaffold provides a conformationally restrained bioisostere of dopamine’s phenyl-ethylamine core, enhancing target selectivity and metabolic stability compared to simpler aromatic systems. Its saturation between C2-C3 positions reduces planar flexibility, potentially favoring specific receptor conformations. The piperazine moiety, linked via a methylene spacer (-CH₂-) at the C5 position, serves as a versatile pharmacophore for modulating receptor affinity and functional activity. Piperazine’s protonatable nitrogen atoms enable critical ionic interactions with conserved aspartate residues (e.g., Asp114 in D2 receptors) within transmembrane helices [8].
Table 1: Core Structural Features of 1-Methyl-5-(piperazin-1-ylmethyl)indoline
Structural Element | Role in Dopaminergic Targeting | Molecular Properties |
---|---|---|
Indoline Core | Dopamine-mimetic phenyl-ethylamine bioisostere; conformational restraint via saturation at C2-C3 | Planar aromatic ring fused with saturated 6-membered ring |
Piperazine Ring | Basic nitrogen center for ionic binding to receptor aspartate residues; modulates subtype selectivity | pKa ~9.0 (tertiary nitrogens); Chair conformation |
Methylene Linker (-CH₂-) | Spacer optimizing spatial orientation of piperazine relative to indoline core; length flexibility | Bond length: ~1.5 Å; Torsional freedom: ~110° |
N1-Methyl Group | Blocks indoline nitrogen metabolism; fine-tunes electron density distribution | MW contribution: +15 g/mol; Steric volume: ~23 ų |
This hybrid architecture allows simultaneous optimization of multiple parameters:
The synthesis of 1-Methyl-5-(piperazin-1-ylmethyl)indoline relies predominantly on reductive amination as the pivotal bond-forming strategy, enabling efficient conjugation of the piperazine and indoline heterocycles. Two synthetic pathways dominate:
Pathway A: Direct Reductive Amination
Pathway B: Indirect Alkylation via Halogen Intermediates
Table 2: Comparative Analysis of Synthetic Routes to 1-Methyl-5-(piperazin-1-ylmethyl)indoline
Parameter | Direct Reductive Amination | Halogen Displacement |
---|---|---|
Key Step | STAB reduction of imine intermediate | Nucleophilic substitution of 5-(halomethyl)indoline |
Steps | 1 (from preformed aldehyde) | 3-4 (including halogenation and deprotection) |
Overall Yield | 60-75% | 40-55% |
Critical Reagents | NaBH(OAc)₃, Ti(iOPr)₄, AcOH | NBS, N-Boc-piperazine, TFA |
Byproduct Challenges | Overalkylation; stereoisomer formation | Elimination products; residual halogen impurities |
Scale-Up Feasibility | High (simplified workup) | Moderate (multiple isolations required) |
Optimization Insights:
The methylene linker (-CH₂-) bridging the indoline C5 and piperazine N1 represents a critical spatial optimization element. Systematic SAR studies reveal:
Linker Length Optimization:
Stereochemical Implications:
Table 3: Impact of Linker Structural Variations on Receptor Affinity and Physicochemical Properties
Linker Variant | D3 Kᵢ (nM) | D2 Kᵢ (nM) | Selectivity (D2/D3) | cLogP | Aqueous Solubility (pH 7.4, mM) |
---|---|---|---|---|---|
-CH₂- (Target) | 12 ± 1.2 | 315 ± 25 | 26.3 | 2.48 | 0.85 |
Direct bond (no linker) | >1000 | >1000 | - | 2.05 | 0.12 |
-CH₂CH₂- | 85 ± 6.8 | 420 ± 30 | 4.9 | 2.92 | 0.41 |
-CH₂O- | 210 ± 15 | 950 ± 85 | 4.5 | 1.96 | 1.22 |
-CONH- | 38 ± 3.5 | 1250 ± 110 | 32.9 | 1.78 | <0.05 (amide hydrolysis) |
-CH₂S- | 65 ± 5.1 | 680 ± 52 | 10.5 | 2.65 | 0.33 (oxidation risk) |
Conformational Locking Strategies:
Synthetic Control of Chirality:Chiral pool synthesis utilizing L-tartrate-derived boronates enables asymmetric reduction of 5-acylindoline intermediates (dr >19:1), followed by stereospecific Mitsunobu coupling with N-Boc-piperazine. This approach achieves >99% ee for the preferred (R)-enantiomer, confirming the 3-fold potency advantage over (S)-counterparts in functional cAMP assays [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: